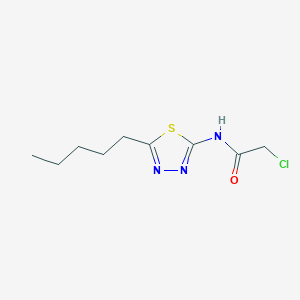
2,2',3,4,4',5',6-七溴二苯醚
描述
2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H3Br7O and a molecular weight of 722.48 g/mol . This compound is primarily used as a flame retardant in various consumer products, including electronics, textiles, and plastics . Due to its widespread use, it has become a persistent environmental pollutant, raising concerns about its potential health effects .
科学研究应用
2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether has several scientific research applications:
作用机制
Target of Action
2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether is a brominated flame retardant It is known to affect ovarian functions in rats , suggesting that it may interact with components of the endocrine system.
Mode of Action
Its effects on ovarian function suggest that it may interfere with hormone signaling pathways .
Biochemical Pathways
Given its impact on ovarian function, it is plausible that it interferes with the hormonal regulation of reproductive processes .
Result of Action
2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether has been found to affect ovarian functions in rats . This suggests that exposure to this compound could have significant effects on reproductive health.
Action Environment
As a flame retardant, it is likely to persist in the environment, potentially leading to long-term exposure .
生化分析
Biochemical Properties
The exact biochemical properties of 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether are not fully understood. It is known that PBDEs, including 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether, can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions within the body .
Cellular Effects
2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether can have significant effects on various types of cells and cellular processes. For example, it has been found to affect the ovarian functions in rats . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether is complex and involves several different pathways. It can bind to various biomolecules, leading to changes in their function. This can result in enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether can vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .
Metabolic Pathways
2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether is involved in various metabolic pathways. It can interact with several enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether can be transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is known that PBDEs can be found in various compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether is synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired level of bromination . The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process .
Industrial Production Methods
Industrial production of 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether involves large-scale bromination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process .
化学反应分析
Types of Reactions
2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form brominated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the formation of less brominated diphenyl ethers.
Substitution: Halogen substitution reactions can occur, leading to the replacement of bromine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or potassium fluoride.
Major Products Formed
Oxidation: Brominated phenols and quinones.
Reduction: Less brominated diphenyl ethers.
Substitution: Halogenated diphenyl ethers with different halogens or functional groups.
相似化合物的比较
2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether is part of a group of compounds known as polybrominated diphenyl ethers (PBDEs). Similar compounds include:
2,2’,4,4’,5,5’-Hexabromodiphenyl ether: Another PBDE used as a flame retardant.
2,3,3’,4,4’,5,6-Heptabromodiphenyl ether: A closely related compound with similar properties and uses.
2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether: A more heavily brominated PBDE with higher flame retardant efficiency.
Uniqueness
2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly effective as a flame retardant, while its environmental persistence and potential health effects distinguish it from other PBDEs .
属性
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPSCQCLBHQUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052693 | |
| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207122-16-5 | |
| Record name | 2,2′,3,4,4′,5′,6-Heptabromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207122-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207122165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5',6-HEPTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M82N9DXAI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of human exposure to BDE-183?
A: While dietary exposure is considered a major source of PBDEs for the general population , occupational exposure plays a significant role for individuals working in specific industries. For instance, workers at electronics dismantling facilities exhibit higher plasma levels of BDE-183 compared to other occupational groups. This suggests occupational exposure contributes significantly to their BDE-183 body burden .
Q2: Can BDE-183 be metabolized in living organisms?
A: Yes, research suggests that BDE-183 can undergo debromination within the intestinal tract of fish. Studies using common carp (Cyprinus carpio) showed that BDE-183 was converted to 2,2',4,4',5,6-hexabromodiphenyl ether (BDE-154) and another unidentified hexa-BDE congener. This debromination process contributes to the accumulation of less-brominated PBDE congeners in fish tissues .
Q3: How have the levels of BDE-183 changed in the Japanese population over time?
A: Analysis of human adipose tissue samples collected in Tokyo, Japan, from 1970 and 2000 revealed a significant increase in the median concentrations of various PBDE congeners, including BDE-183. This trend points to an increase in exposure to these compounds over time .
Q4: Are there analytical challenges in measuring BDE-183 in environmental and biological samples?
A: Yes, the accurate quantification of PBDEs, including BDE-183, can be challenging due to interfering compounds in complex matrices. A study highlighted the effectiveness of using a sulfoxide cartridge column for clean-up during sample preparation. This method significantly reduced interfering peaks during GC-MS analysis, improving the accuracy of BDE quantification in fish and sediment samples .
Q5: Is BDE-183 found in indoor environments?
A: Yes, BDE-183 has been detected in indoor air samples. A study investigating airborne PBDEs in a Taiwanese college classroom found detectable levels of BDE-183, suggesting that indoor environments can contribute to human exposure to this compound .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


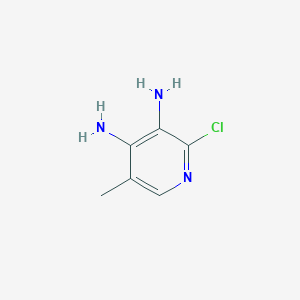
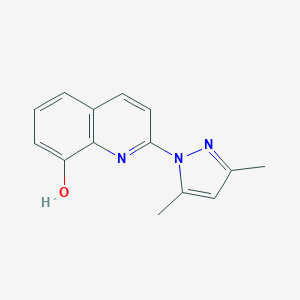
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)
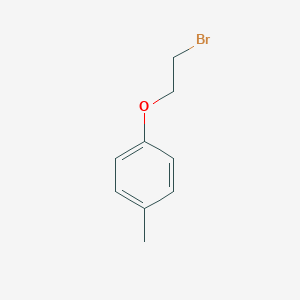
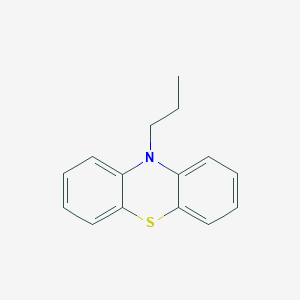

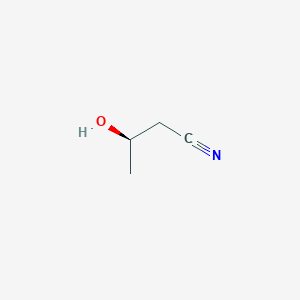
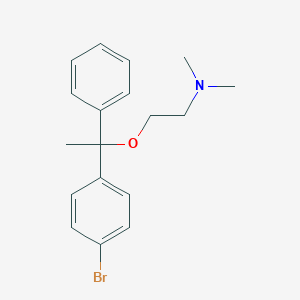
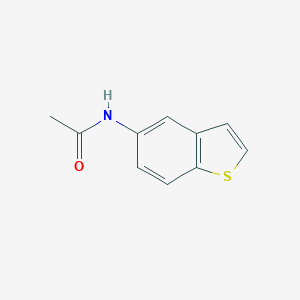
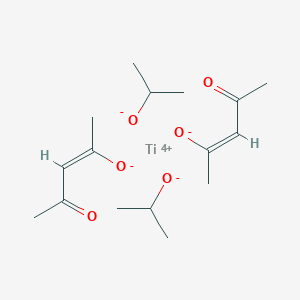
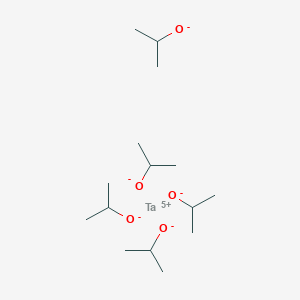
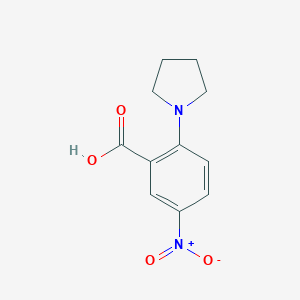
![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)
